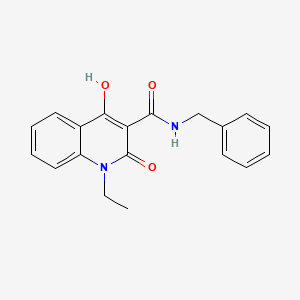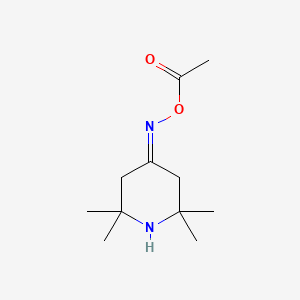
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one is a compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMB-8 and is primarily used as an inhibitor of calcium uptake in cells. In
Mécanisme D'action
The mechanism of action of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the inhibition of calcium uptake in cells. This compound binds to the calcium-binding protein, calmodulin, which is involved in the regulation of calcium uptake in cells. By binding to calmodulin, 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one prevents the activation of calcium-dependent enzymes and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one are primarily related to its inhibition of calcium uptake in cells. This compound has been shown to inhibit muscle contraction, platelet aggregation, and immune cell activation. In addition, this compound has been shown to have anti-inflammatory effects, which may be related to its inhibition of immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one in lab experiments is its specificity for calmodulin. This compound has been shown to be a selective inhibitor of calmodulin-dependent enzymes, which allows for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. One potential direction is the development of more selective inhibitors of calmodulin-dependent enzymes. This could allow for the study of specific cellular processes without the potential toxicity associated with high concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. Another potential direction is the study of the anti-inflammatory effects of this compound. Understanding the mechanism of action of this compound in immune cells could lead to the development of new anti-inflammatory drugs. Finally, the potential use of this compound in the treatment of diseases such as hypertension and arrhythmias could be explored further.
Méthodes De Synthèse
The synthesis of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the reaction of 4-bromophenylacetic acid with 3,5,5-trimethyl-1,2-cyclohexanedione in the presence of a base. This reaction produces the desired compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one has been used extensively in scientific research as an inhibitor of calcium uptake in cells. This compound has been shown to be effective in blocking calcium uptake in a variety of cell types, including smooth muscle cells, platelets, and neutrophils. This inhibition of calcium uptake has been used to study a variety of cellular processes, including muscle contraction, platelet aggregation, and immune cell activation.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-8-11(16)14(2,3)12(18-13(8)17)9-4-6-10(15)7-5-9/h4-7,12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSIRVXQAYMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Br)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
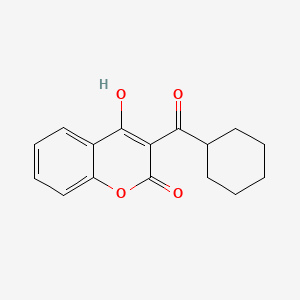
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
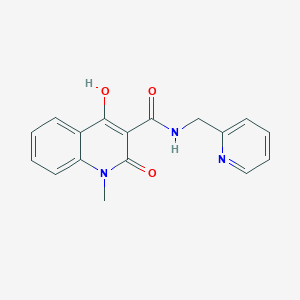
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)
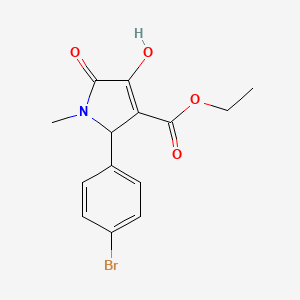
![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

